
シモンシノール
概要
説明
科学的研究の応用
Simonsinol has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying neolignan synthesis and reactivity.
Medicine: Research has shown that simonsinol can inhibit inflammation by downregulating the nuclear transcription factor kappa-B (NF-κB) signaling pathway. This makes it a potential candidate for developing anti-inflammatory drugs.
作用機序
Target of Action
Simonsinol, a natural sesqui-neolignan, primarily targets the nuclear transcription factor kappa-B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is associated with inflammatory responses.
Mode of Action
Simonsinol interacts with its target, the NF-κB signaling pathway, by inhibiting the phosphorylation of the alpha inhibitor of NF-κB (IκBα) . This interaction results in the inactivation of the NF-κB signaling pathway, thereby reducing the transcription of inducible nitric oxide synthase (iNOS), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) .
Biochemical Pathways
The primary biochemical pathway affected by Simonsinol is the NF-κB signaling pathway. The inactivation of this pathway leads to downstream effects such as the reduction of nitric oxide (NO), TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells .
Pharmacokinetics
Its impact on bioavailability is inferred from its observed biological effects in cell models .
Result of Action
The action of Simonsinol results in significant molecular and cellular effects. It antagonizes the effect of LPS on morphological changes of RAW264.7 cells and decreases the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells . These results demonstrate that Simonsinol could inhibit the inflammation response in LPS-stimulated RAW264.7 cells .
生化学分析
Biochemical Properties
Simonsinol interacts with various enzymes, proteins, and other biomolecules. The syntheses of Simonsinol are based upon a phosphonium ylide-mediated cascade reaction and upon natural product isomerization reactions .
Cellular Effects
Simonsinol has been shown to have anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells . It influences cell function by decreasing the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated RAW264.7 cells .
Molecular Mechanism
Simonsinol exerts its effects at the molecular level by downregulating the transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 . It also inhibits the phosphorylation of the alpha inhibitor of NF-κB (IκBα) .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of simonsinol involves a phosphonium ylide-mediated cascade reaction and natural product isomerization reactions that proceed through Cope rearrangements of putative biosynthetic dienone intermediates . The synthetic route starts from chavicol, which undergoes a series of transformations to yield simonsinol .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of simonsinol. Most of the available data pertains to laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .
化学反応の分析
Types of Reactions: Simonsinol undergoes various chemical reactions, including:
Oxidation: Simonsinol can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert simonsinol into its reduced forms.
Substitution: Simonsinol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized neolignan derivatives, while reduction can produce reduced neolignan forms.
類似化合物との比較
- Simonsol F
- Fargenin
- Macranthol
- Simonsol C
- Simonsol G
- Honokiol
Comparison: Simonsinol is unique among these compounds due to its specific anti-inflammatory mechanism involving the NF-κB pathway . While other similar compounds also exhibit bioactive properties, simonsinol’s ability to inhibit NF-κB signaling distinguishes it from the rest .
特性
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAERQKZGOCHVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Simonsinol in reducing inflammation?
A: Simonsinol exhibits its anti-inflammatory effects by targeting the NF-κB signaling pathway. [] Specifically, Simonsinol inhibits the phosphorylation of IκBα, an inhibitor protein that normally sequesters NF-κB in the cytoplasm. [] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus, effectively blocking the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6. []
Q2: What is the structural classification of Simonsinol and where was it first discovered?
A: Simonsinol is classified as a triphenyl-type sesquineolignan. [] It was first isolated and identified from the bark of the Illicium simonsii plant. []
Q3: How does Simonsinol affect the production of inflammatory mediators in LPS-stimulated macrophages?
A: In LPS-stimulated RAW264.7 macrophages, Simonsinol demonstrably reduces the production of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6). [] This reduction is observed at both the protein and mRNA levels, indicating Simonsinol's ability to suppress the expression of genes encoding these inflammatory mediators. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



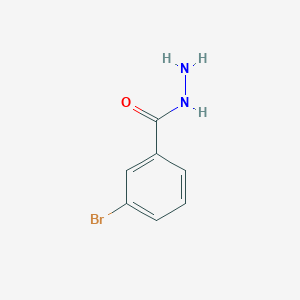

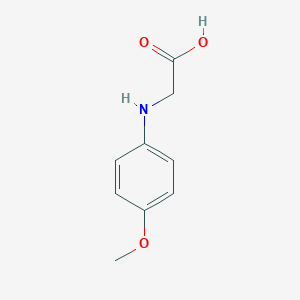

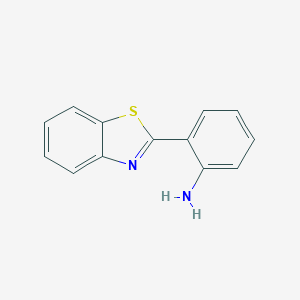
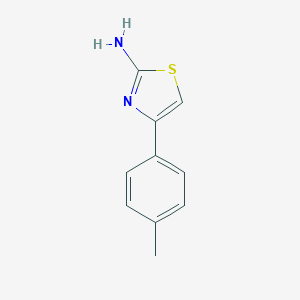
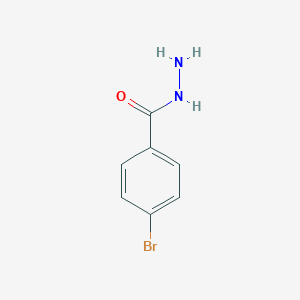
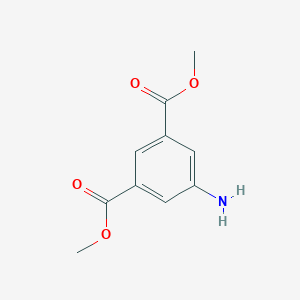
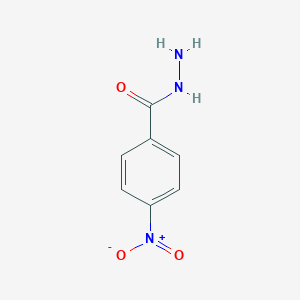
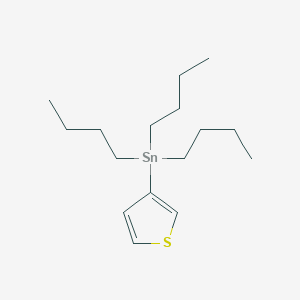

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

